molecular formula C48H54N8O10S3 B12760342 Mitapivat hemisulfate CAS No. 2329710-91-8

Mitapivat hemisulfate

Cat. No.: B12760342
CAS No.: 2329710-91-8
M. Wt: 999.2 g/mol
InChI Key: XNNUNDNGUZFBHS-UHFFFAOYSA-N
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Preparation Methods

Mitapivat hemisulfate can be synthesized through various routes. One method involves the reaction of Mitapivat with sulfuric acid to form the hemisulfate salt . The process typically involves dissolving Mitapivat in a suitable solvent like dimethyl sulfoxide, followed by the addition of sulfuric acid under controlled conditions to obtain the hemisulfate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Mitapivat hemisulfate undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions can alter the functional groups present in the compound, affecting its activity.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

    Hydrolysis: This reaction can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Mitapivat hemisulfate has several scientific research applications:

Comparison with Similar Compounds

Mitapivat hemisulfate is unique due to its specific activation of pyruvate kinase. Similar compounds include:

This compound stands out due to its clinical approval and demonstrated efficacy in treating pyruvate kinase deficiency .

Properties

CAS No.

2329710-91-8

Molecular Formula

C48H54N8O10S3

Molecular Weight

999.2 g/mol

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide;sulfuric acid

InChI

InChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4)

InChI Key

XNNUNDNGUZFBHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O

Origin of Product

United States

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